molecular formula C15H15N7O4S2 B2705721 N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-51-1

N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2705721
CAS No.: 868226-51-1
M. Wt: 421.45
InChI Key: DJKXCAPMHFIEEK-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H15N7O4S2 and its molecular weight is 421.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds with structures incorporating elements such as furan-2-carboxamide, thiadiazole, and pyrimidinone have shown notable antimicrobial activities. For example, studies on similar compounds have demonstrated their efficacy against a range of bacterial and fungal strains. This suggests that our compound of interest, with its complex structure, may also possess significant antimicrobial properties, making it a candidate for further exploration as a novel antimicrobial agent (K. Ravindra, H. Vagdevi, V. Vaidya, 2008; T. N. Akhaja, J. Raval, 2012) Synthesis and antimicrobial activity of novel naphtho(2,1-b)furo-5H- (3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones; Design, synthesis, in vitro evaluation of tetrahydropyrimidine–isatin hybrids as potential antibacterial, antifungal and anti-tubercular agents.

Synthesis Methodologies

The synthesis of structurally complex compounds like the one often involves innovative methodologies that can be applied across different areas of chemical synthesis. Research has demonstrated various strategies for creating compounds with similar structural frameworks, including the use of specific reagents and conditions to achieve desired heterocyclic systems. These methodologies not only highlight the versatility of such compounds but also open up new avenues for the development of therapeutics and materials with tailored properties (A. Aleksandrov, М. М. El’chaninov, 2017; S. Sirakanyan, D. Spinelli, A. Geronikaki, A. Hovakimyan, 2015) Synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole; On the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with some alkyl mono- and di-halides: synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety.

Exploration of Novel Therapeutic Agents

The structural complexity of the compound underlines its potential as a scaffold for the development of new therapeutic agents. Research into similar compounds has shown a range of biological activities, including antiproliferative, anti-inflammatory, and antiallergic effects. These findings suggest that further investigation into the compound's biological activity could reveal valuable pharmacological properties, contributing to the development of new drugs (M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004; A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020) Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents.; Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents.

Properties

IUPAC Name

N-[4-amino-2-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O4S2/c1-2-9-21-22-15(28-9)17-8(23)6-27-14-19-11(16)10(13(25)20-14)18-12(24)7-4-3-5-26-7/h3-5H,2,6H2,1H3,(H,18,24)(H,17,22,23)(H3,16,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKXCAPMHFIEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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